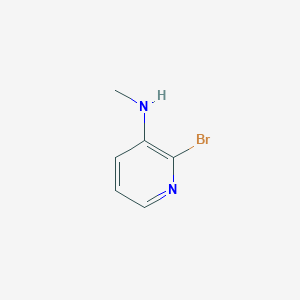

2-bromo-N-methylpyridin-3-amine

説明

BenchChem offers high-quality 2-bromo-N-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMVVTMAOZMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583009 | |

| Record name | 2-Bromo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872492-60-9 | |

| Record name | 2-Bromo-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Guide to the Synthesis of 2-bromo-N-methylpyridin-3-amine from (2-BROMO-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER

Introduction

In the landscape of modern drug discovery and development, pyridinamine scaffolds are of paramount importance. They serve as crucial building blocks for a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The specific molecule, 2-bromo-N-methylpyridin-3-amine, offers a versatile platform for further chemical modification, primarily through cross-coupling reactions at the bromine-substituted position and derivatization of the secondary amine.

This technical guide provides an in-depth, field-proven methodology for the synthesis of 2-bromo-N-methylpyridin-3-amine, starting from its commercially available tert-butoxycarbonyl (Boc)-protected precursor, (2-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester. The presented synthetic strategy involves a robust two-step sequence: 1) N-methylation of the Boc-protected amine, followed by 2) acidic deprotection of the Boc group. This "methylation-then-deprotection" approach is strategically chosen for its high degree of control and avoidance of common pitfalls associated with the direct methylation of primary amines, such as over-alkylation.[2] Each step is detailed with mechanistic insights, procedural specifics, and the underlying scientific rationale to ensure reproducibility and success in a research setting.

Part 1: N-Methylation of (2-BROMO-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER

Causality and Mechanistic Rationale

The first stage of the synthesis focuses on the introduction of a methyl group onto the nitrogen atom of the carbamate. The N-H proton of a carbamate is weakly acidic and can be removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is the base of choice for this transformation due to its ability to irreversibly deprotonate the nitrogen, forming a sodium carbamate salt and hydrogen gas.[3] This irreversibility drives the reaction to completion.

The resulting carbamate anion is a potent nucleophile that readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an electrophilic methyl source. Methyl iodide (MeI) is an excellent electrophile for this purpose, as iodide is an outstanding leaving group.[3] The reaction is typically conducted in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation without interfering with the nucleophile, thus facilitating the SN2 pathway.[4] An inert atmosphere is critical to prevent NaH from reacting with atmospheric moisture.

Detailed Experimental Protocol: N-Methylation

Safety Precaution: Sodium hydride is a water-reactive, flammable solid. Methyl iodide is a toxic and volatile alkylating agent. All operations must be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE).

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.

-

Reagent Preparation: Dissolve (2-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

-

Expert Insight: The portion-wise addition of NaH controls the initial exotherm and the rate of hydrogen gas evolution. Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete deprotonation. The cessation of gas bubbling is a visual indicator of reaction completion.

-

-

Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq.) dropwise via syringe over 10 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Work-up and Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-methylated product.

Data Summary: N-Methylation

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Key Role |

| (2-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester[5] | 1.0 | 273.13 | Starting Material |

| Sodium Hydride (60% dispersion) | 1.2 | 40.00 (for 100%) | Base |

| Methyl Iodide | 1.5 | 141.94 | Methylating Agent |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | Solvent |

| Expected Yield: | 85-95% |

Part 2: Acid-Catalyzed Deprotection to Yield 2-bromo-N-methylpyridin-3-amine

Causality and Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, primarily due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[7] This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.

The subsequent step involves the departure of the tert-butyl group as a highly stable tertiary carbocation. This fragmentation is entropically driven, as it also releases carbon dioxide. The resulting protonated amine is then neutralized during an aqueous basic work-up to afford the final product. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are highly effective for this transformation.[8]

Detailed Experimental Protocol: Deprotection

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified N-methylated intermediate (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.

-

Expert Insight: Using an excess of TFA ensures the reaction goes to completion swiftly. The reaction is typically complete within 1-3 hours at room temperature.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is basic (pH > 8), which neutralizes the acid and deprotonates the amine product. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-bromo-N-methylpyridin-3-amine. The product is often of high purity after this procedure, but can be further purified by chromatography or recrystallization if necessary.

Data Summary: Deprotection

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Key Role |

| N-methyl-(2-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester | 1.0 | 287.15 | Starting Material |

| Trifluoroacetic Acid (TFA) | 5-10 | 114.02 | Deprotection Agent |

| Dichloromethane (DCM) | - | 84.93 | Solvent |

| Expected Yield: | >95% (Quantitative) |

Overall Synthetic Workflow

The complete transformation from the Boc-protected starting material to the final N-methylated amine product is summarized in the workflow diagram below.

References

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.

-

PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine.

-

PubMed. (2002). Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-bromo-N-methylpyridin-3-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). Biological Methylating Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

-

MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Retrieved from [Link]

-

Reddit. (2023). Mechanism of carbamate reduction to N-methyl? Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

-

Phase-Transfer Catalysis. (n.d.). PTC O-Methylation Using NaH/DMF – Are You Kidding Me? Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

-

YouTube. (2019). Eschweiler-Clarke reaction: Methylation on amines. Retrieved from [Link]

-

NIH National Library of Medicine. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

- 1. 2-bromo-N-methylpyridin-3-amine [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. chemscene.com [chemscene.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis of 2-bromo-N-methylpyridin-3-amine

Introduction: The Strategic Importance of 2-bromo-N-methylpyridin-3-amine

2-bromo-N-methylpyridin-3-amine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of complex pharmaceutical agents, including kinase inhibitors and other targeted therapeutics[1]. The specific arrangement of the bromo, methylamino, and pyridine functionalities provides a unique scaffold for selective functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular architectures[1]. This guide provides a comprehensive overview of the primary synthetic routes to 2-bromo-N-methylpyridin-3-amine, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

Strategic Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthetic strategy for the preparation of 2-bromo-N-methylpyridin-3-amine involves a two-step sequence starting from the readily available 2-aminopyridine. This approach prioritizes the introduction of the bromine atom onto the pyridine ring, followed by the selective N-methylation of the exocyclic amino group. This sequence is advantageous as it avoids potential complications with the directing effects of the N-methyl group in the bromination step and leverages well-established methodologies for both transformations.

The overall synthetic workflow can be visualized as follows:

Sources

An In-depth Technical Guide to 2-bromo-N-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-methylpyridin-3-amine is a substituted bromopyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a bromine atom, a secondary amine, and the pyridine ring, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, with a focus on its applications in drug discovery and development.

Chemical Identity and Physical Properties

CAS Number: 872492-60-9

Molecular Formula: C₆H₇BrN₂

Molecular Weight: 187.04 g/mol

This compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a methylamino group at the 3-position. The strategic placement of these functional groups dictates its reactivity and utility in various chemical transformations.

Table 1: Physical Properties of 2-bromo-N-methylpyridin-3-amine

| Property | Value | Source |

| Boiling Point | 282 °C | |

| Density | 1.581 g/cm³ | |

| Storage | 2-8°C, under inert atmosphere, in a dark place |

Synthesis of 2-bromo-N-methylpyridin-3-amine

The synthesis of 2-bromo-N-methylpyridin-3-amine typically involves a two-step process starting from the readily available 2-aminopyridine. The first step is the regioselective bromination of 2-aminopyridine to afford 2-amino-3-bromopyridine. This is followed by the N-methylation of the resulting primary amine.

Step 1: Synthesis of 2-amino-3-bromopyridine

A common method for the synthesis of 2-amino-3-bromopyridine involves the direct bromination of 2-aminopyridine. Careful control of reaction conditions is crucial to favor the formation of the desired 3-bromo isomer and minimize the formation of di-brominated byproducts.[1][2]

Experimental Protocol: Bromination of 2-aminopyridine [1][2]

-

Dissolve 2-aminopyridine in a suitable organic solvent.

-

Cool the solution to 0 °C with stirring.

-

Slowly add a portion of liquid bromine.

-

Allow the reaction temperature to rise to 10-20 °C and add acetic acid dropwise.

-

Cool the mixture back down to below 0 °C and add the remaining bromine.

-

Allow the reaction to proceed at an elevated temperature for a specified time.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with an organic solvent and concentrate under reduced pressure to obtain 2-amino-3-bromopyridine.

Caption: Synthesis of 2-amino-3-bromopyridine.

Step 2: N-methylation of 2-amino-3-bromopyridine

Proposed Experimental Protocol: Reductive Amination

-

Dissolve 2-amino-3-bromopyridine in a suitable solvent such as methanol.

-

Add an aqueous solution of formaldehyde.

-

Introduce a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-N-methylpyridin-3-amine.

Caption: Proposed synthesis of 2-bromo-N-methylpyridin-3-amine.

Reactivity and Applications in Organic Synthesis

The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making 2-bromo-N-methylpyridin-3-amine a key intermediate for the synthesis of more complex molecules.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-bromo-N-methylpyridin-3-amine can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate biaryl and heteroaryl-pyridine structures. These motifs are prevalent in many biologically active compounds.[2]

General Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. 2-bromo-N-methylpyridin-3-amine can react with various primary or secondary amines to introduce a diverse range of amino substituents at the 2-position of the pyridine ring. This reaction is instrumental in the synthesis of novel kinase inhibitors and other pharmaceutical agents.[5]

General Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination reaction.

Safety and Handling

2-bromo-N-methylpyridin-3-amine is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H331 | Toxic if inhaled |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water |

Source:

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H proton of the secondary amine, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the methyl group. The carbon attached to the bromine atom will likely appear at a characteristic downfield shift.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.04 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

Researchers can obtain specific spectral data from commercial suppliers upon request.[4]

Conclusion

2-bromo-N-methylpyridin-3-amine is a strategically functionalized building block with significant potential in synthetic organic chemistry. Its ability to participate in a variety of cross-coupling reactions makes it a valuable precursor for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its effective and safe utilization in the laboratory.

References

-

CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

-

2-bromo-N-methylpyridin-3-amine - MySkinRecipes.

-

EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents.

-

2-Amino-3-bromopyridine 97 13534-99-1 - Sigma-Aldrich.

-

5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem.

-

CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.

-

Reductive amination of amines with formaldehyde ? | ResearchGate.

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate.

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.

-

872492-60-9|2-Bromo-N-methylpyridin-3-amine|BLD Pharm.

Sources

- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-bromo-N-methylpyridin-3-amine [myskinrecipes.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-bromo-N-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-bromo-N-methylpyridin-3-amine, a crucial heterocyclic building block in pharmaceutical and agrochemical research. In the absence of direct, published mass spectral data for this specific compound, this document leverages established principles of mass spectrometry and experimental data from structurally analogous compounds to predict its ionization behavior and fragmentation patterns. We present a detailed, theoretical framework for its analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI), coupled with tandem mass spectrometry (MS/MS). This guide offers field-proven insights into methodological choices, from sample preparation and chromatographic separation to mass spectrometer tuning. It is designed to equip researchers with the necessary expertise to develop and validate robust analytical methods for the characterization and quantification of this and similar molecules.

Introduction: The Analytical Imperative

2-bromo-N-methylpyridin-3-amine and its isomers are key intermediates in the synthesis of a wide range of biologically active molecules. Its structural alerts—a brominated pyridine core and a secondary amine side chain—necessitate precise and accurate analytical characterization for process chemistry, impurity profiling, and metabolic studies. Mass spectrometry, with its unparalleled sensitivity and specificity, is the premier technique for this purpose. This guide delves into the "why" behind the analytical choices, providing a logical framework for method development based on the inherent chemical properties of the analyte.

Physicochemical Properties and Predicted Ionization Behavior

To develop a robust mass spectrometry method, one must first understand the molecule's fundamental properties.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₆H₇BrN₂ | - |

| Monoisotopic Mass | 185.979 g/mol | Calculated |

| Average Mass | 187.04 g/mol | Calculated[1] |

| Key Structural Features | Pyridine Ring, Secondary Amine, Bromine atom | Chemical Structure |

| Predicted Ionization | Amenable to both EI and ESI (positive mode) | Basic nitrogen sites (pyridine and amine) are readily protonated in ESI. Sufficiently volatile for GC-MS/EI. |

The presence of two basic nitrogen atoms—the pyridine ring nitrogen and the N-methylamino group—makes 2-bromo-N-methylpyridin-3-amine an excellent candidate for positive-ion electrospray ionization (ESI). Protonation is expected to occur readily, forming a stable [M+H]⁺ ion. For gas chromatography-mass spectrometry (GC-MS), Electron Ionization (EI) would be suitable, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

Electron Ionization (EI) Mass Spectrometry: A Predictive Fragmentation Analysis

While EI mass spectra for the target molecule are not publicly available, we can predict the fragmentation pathways by examining the behavior of its isomers, such as 2-amino-5-bromo-3-methylpyridine, and by applying fundamental fragmentation principles.[1][2]

The Molecular Ion and the Bromine Isotope Pattern

The most diagnostically significant feature of any bromine-containing compound is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3] This results in a characteristic doublet for the molecular ion peak (and any bromine-containing fragment) where the M⁺• and (M+2)⁺• peaks are of nearly equal intensity.[4]

Table of Predicted Molecular Ion Data for 2-bromo-N-methylpyridin-3-amine:

| Ion | Calculated m/z | Isotope Composition | Predicted Relative Abundance |

|---|---|---|---|

| M⁺• | 186 | C₆H₇⁷⁹BrN₂ | ~100% |

| (M+2)⁺• | 188 | C₆H₇⁸¹BrN₂ | ~98% |

Predicted Key Fragmentation Pathways under EI

The fragmentation of 2-bromo-N-methylpyridin-3-amine under EI is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

-

Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[5][6] The cleavage occurs at the bond alpha to the nitrogen atom. For the N-methylamino group, this would involve the loss of a hydrogen radical to form a resonance-stabilized iminium ion.

-

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br). This would produce an ion at m/z 107.

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of neutral molecules like HCN.[7]

Below is a diagram illustrating the predicted major fragmentation pathways.

Sources

- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-bromo-N-methylpyridin-3-amine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-N-methylpyridin-3-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for empirical determination, and offers insights into safe handling and data interpretation.

Understanding the Molecular Profile of 2-bromo-N-methylpyridin-3-amine

The solubility of a compound is fundamentally dictated by its molecular structure. 2-bromo-N-methylpyridin-3-amine (C₆H₇BrN₂) possesses a unique combination of functional groups that influence its interaction with various organic solvents.

-

Aromatic Pyridine Ring: The pyridine core is a heterocyclic aromatic ring containing a nitrogen atom. This nitrogen atom introduces a dipole moment, making pyridine and its derivatives polar molecules.[2]

-

Amino Group (-NH-CH₃): The N-methylamino group is capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. This significantly influences its solubility in protic solvents.

-

Bromo Substituent (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity and molecular weight of the compound.

Based on this structure, 2-bromo-N-methylpyridin-3-amine can be classified as a moderately polar compound. Its solubility will be highest in solvents that can engage in similar intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding.

Theoretical Solubility Predictions

A qualitative prediction of solubility can be made by applying the "like dissolves like" principle. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. Due to the presence of the N-methylamino group and the polar pyridine ring, 2-bromo-N-methylpyridin-3-amine is expected to exhibit good solubility in these solvents. One available source indicates solubility in methanol.[3]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents have large dipole moments but do not have hydrogen bond donating capabilities. The compound is expected to be soluble in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The significant polarity of 2-bromo-N-methylpyridin-3-amine suggests that it will have limited solubility in nonpolar solvents.

The interplay of these structural features is visualized in the diagram below.

Caption: Factors influencing the solubility of 2-bromo-N-methylpyridin-3-amine.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining quantitative solubility data. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

2-bromo-N-methylpyridin-3-amine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The process for determining solubility involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 2-bromo-N-methylpyridin-3-amine to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 2-bromo-N-methylpyridin-3-amine.

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Presentation of Solubility Data

For comparative analysis, the determined solubility data should be presented in a clear and organized manner. The following table provides a template for presenting such data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Ethanol | Polar Protic | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Acetonitrile | Polar Aprotic | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Ethyl Acetate | Moderately Polar | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Toluene | Nonpolar | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Hexane | Nonpolar | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Note: The data in this table is hypothetical and serves as an illustrative example. Actual values must be determined experimentally. |

Safety and Handling

2-bromo-N-methylpyridin-3-amine and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) before handling these chemicals. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

For related compounds, hazards include skin and eye irritation, and potential harm if swallowed or inhaled.[4][5]

Conclusion

The solubility of 2-bromo-N-methylpyridin-3-amine in organic solvents is a critical parameter for its application in chemical synthesis and drug development. While theoretical considerations suggest higher solubility in polar solvents, precise quantitative data must be obtained through rigorous experimental determination. The protocols and guidelines presented in this document provide a framework for researchers to accurately assess and utilize the solubility characteristics of this important chemical intermediate.

References

-

PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-bromo-N-methylpyridin-3-amine. Retrieved from [Link]

-

ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [https://chem.libretexts.org/Courses/Lumen_Learning/Lumen%3A_General_Chemistry_II_with_Lab_for_Bi majors_and_Pre-Meds/1.27%3A_Experiment_727_Organic_Compound_Functional_Groups__1_2_0]([Link] majors_and_Pre-Meds/1.27%3A_Experiment_727_Organic_Compound_Functional_Groups__1_2_0)

-

American Chemical Society. (2020). Pyridine. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

- 1. 2-bromo-N-methylpyridin-3-amine [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted Pyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the critical factors governing the crystal structure of substituted pyridine derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and the logic of structural analysis, offering field-proven insights into this vital area of chemical science. The pyridine moiety is a cornerstone of many pharmaceuticals and functional materials, and understanding its solid-state behavior is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability.

The Significance of the Crystalline State for Pyridine Derivatives

The three-dimensional arrangement of molecules in a crystal lattice, or crystal packing, dictates the macroscopic properties of a solid. For active pharmaceutical ingredients (APIs), the specific crystalline form, or polymorph, can have profound implications for drug efficacy and safety. The case of the HIV protease inhibitor Ritonavir, which underwent a spontaneous transformation to a less soluble and therefore less bioavailable polymorph, serves as a stark reminder of the critical importance of comprehensive solid-state characterization.[1] Substituted pyridine derivatives, prevalent in medicinal chemistry, are no exception. Their propensity to form various crystalline arrangements, including co-crystals and salts, necessitates a thorough understanding of the intermolecular forces at play.

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is a key determinant of its chemical behavior, rendering it basic and capable of forming strong hydrogen bonds.[2] This, combined with the aromatic π-system, allows for a rich variety of intermolecular interactions that guide the self-assembly of these molecules into ordered crystalline structures.

Deciphering the Architecture: Intermolecular Interactions in Pyridine Crystals

The crystal packing of substituted pyridine derivatives is a delicate balance of various non-covalent interactions. The nature and position of substituents on the pyridine ring can significantly influence the hierarchy and geometry of these interactions, leading to diverse supramolecular architectures.

The Power of Hydrogen Bonding

Hydrogen bonds are the most directional and often the strongest of the intermolecular forces that govern the crystal packing of pyridine derivatives. The pyridine nitrogen is an excellent hydrogen bond acceptor, readily interacting with hydrogen bond donors.

-

Carboxylic Acid-Pyridine Synthon: A particularly robust and well-studied interaction is the supramolecular synthon formed between a carboxylic acid and the pyridine nitrogen.[3][4] This can result in either a neutral co-crystal, characterized by a COO–H⋯Npyr hydrogen bond, or a molecular salt, with a COO−⋯H–Npyr+ interaction. The outcome is largely dictated by the difference in pKa values between the carboxylic acid and the pyridinium ion.[4]

-

Other Hydrogen Bonds: Hydroxyl groups, amides, and even C-H donors can also participate in hydrogen bonding with the pyridine nitrogen or other functional groups on the derivative. In co-crystals containing multiple potential hydrogen bond donors, a hierarchy of interactions is established. For instance, in systems with both carboxylic acid and phenol moieties, the carboxylic acid-pyridine synthon is generally dominant.[3][5]

The Role of π-π Stacking Interactions

The aromatic nature of the pyridine ring facilitates π-π stacking interactions, which play a crucial role in stabilizing the crystal structure, often in concert with hydrogen bonding.[6][7] The geometry of these interactions can vary, with common motifs including:

-

Parallel-displaced: The rings are parallel but offset from one another.

-

T-shaped: The edge of one ring points towards the face of another.

Computational studies on the pyridine dimer have shown that the antiparallel-displaced geometry is the most stable, highlighting the importance of electrostatic and dispersion forces in these interactions.[8] The presence of substituents can modulate the electronic properties of the π-system, thereby influencing the strength and geometry of π-π stacking.[9]

The Influence of Halogen Bonding and Other Interactions

Halogen bonds, where a halogen atom acts as an electrophilic species, are increasingly recognized as a significant tool in crystal engineering.[10] In pyridine derivatives, the nitrogen atom can act as a halogen bond acceptor. Other weaker interactions, such as C-H···π and van der Waals forces, also contribute to the overall stability of the crystal lattice.

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of substituted pyridine derivatives.

Caption: Key intermolecular interactions in substituted pyridine derivative crystals.

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction (SCXRD).[11][12] This technique provides precise information on bond lengths, bond angles, and the overall molecular packing.

Growing High-Quality Single Crystals

The success of an SCXRD experiment is critically dependent on the quality of the single crystal. Several techniques are commonly employed for growing crystals of organic molecules.[13][14][15] The choice of method and solvent is crucial and often requires empirical optimization.

Common Crystal Growth Methods:

| Method | Description | Best Suited For |

| Slow Evaporation | A saturated or near-saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals as the concentration increases.[14] | Thermally stable, non-volatile compounds. |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[15] | Compounds with a significant temperature-dependent solubility. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization. | Small quantities of material and when other methods fail. |

| Co-crystallization | For co-crystals, the components are often dissolved in a common solvent and allowed to crystallize together, or they can be ground together before dissolution.[16][17] | Formation of multi-component crystals. |

Experimental Protocol: Slow Evaporation for Crystal Growth

-

Purification: Ensure the pyridine derivative is of the highest possible purity, as impurities can inhibit crystallization.

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent in which the compound is too soluble will make crystallization difficult, while one in which it is poorly soluble may not allow for a sufficient concentration.

-

Preparation of a Saturated Solution: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming may be used to dissolve the compound, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean, small vial or test tube.

-

Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays.[18][19] The diffraction pattern produced is a series of spots of varying intensity, which contains the information about the crystal structure.

Workflow for Single-Crystal X-ray Diffraction Analysis:

Caption: Workflow for SCXRD analysis.

The data collection process can take several hours, during which the crystal is rotated in the X-ray beam to collect a complete dataset.[12] The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" to obtain an initial model of the atomic positions, which is subsequently "refined" to improve the agreement between the calculated and observed diffraction data.

Computational Approaches to Crystal Structure Prediction

While experimental methods provide definitive structural information, computational crystal structure prediction (CSP) has emerged as a powerful tool for exploring the potential crystalline landscape of a molecule.[20][21][22] CSP can be particularly valuable in identifying likely polymorphs, which can then be targeted for experimental screening.[1]

The challenge of CSP lies in the vastness of the conformational and packing space that must be searched. Modern CSP methods typically involve:

-

Generation of Trial Crystal Structures: A large number of plausible crystal structures are generated using algorithms that sample different space groups, unit cell dimensions, and molecular orientations.

-

Energy Minimization: The energies of these trial structures are calculated and minimized using force fields or quantum mechanical methods.

-

Ranking of Structures: The minimized structures are ranked based on their calculated lattice energies to identify the most likely candidates for the experimentally observed forms.

Computational studies can also provide valuable insights into the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, complementing experimental findings.[8][16]

The Impact of Substituents on Crystal Packing and Properties

The nature, size, and position of substituents on the pyridine ring can have a profound impact on the resulting crystal structure and, consequently, the physicochemical properties of the material.

-

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density of the pyridine ring, influencing its ability to participate in hydrogen bonding and π-π stacking interactions.[23][24][25]

-

Steric Effects: Bulky substituents can hinder certain packing motifs and favor others, leading to significant changes in the crystal lattice.[9]

-

Functional Group Effects: Substituents that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH2, -COOH) will introduce additional possibilities for supramolecular assembly.

A systematic analysis of the Cambridge Structural Database (CSD) can reveal trends in the packing of substituted pyridine derivatives, providing valuable information for crystal engineering efforts.[26]

Polymorphism and Co-crystals in Drug Development

The ability of a compound to exist in more than one crystalline form is known as polymorphism.[27] Different polymorphs of the same API can exhibit different solubilities, dissolution rates, and stabilities, all of which can affect the drug's performance. Therefore, a thorough polymorph screen is a critical step in drug development.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, has emerged as a powerful strategy for modifying the physicochemical properties of APIs.[28][29] By selecting appropriate co-formers that can interact with the API via non-covalent interactions, it is possible to create novel crystalline forms with improved properties, such as enhanced solubility or stability. The robust nature of the carboxylic acid-pyridine synthon makes it a valuable tool in the design of pharmaceutical co-crystals.[4][16]

Conclusion

The crystal structure of substituted pyridine derivatives is a complex interplay of various intermolecular forces, which can be rationally understood and, to some extent, controlled through the principles of crystal engineering. A combination of experimental techniques, particularly single-crystal X-ray diffraction, and computational methods provides a powerful toolkit for elucidating and predicting the solid-state structures of these important molecules. For researchers in drug development and materials science, a deep understanding of the factors governing the crystal packing of substituted pyridines is essential for the design of materials with desired and reproducible properties.

References

-

Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing).

-

Crystal structure prediction. Tuckerman Research Group - NYU Web Publishing.

-

Computational prediction of organic crystal structures. UCL Discovery.

-

Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv.

-

Single Crystal X-Ray Diffraction. Oxford Diffraction.

-

Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton.

-

Single crystal X-ray diffraction analysis.

-

DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics.

-

Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC - PubMed Central.

-

Single crystal X-ray diffraction data and structure refinement details of compound 1. ResearchGate.

-

Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.

-

Crystal Growing Tips. The Center for Xray Crystallography » University of Florida.

-

How to Grow Single Crystals. Organic Chemistry - YouTube.

-

Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design - ACS Publications.

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

-

Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design - ACS Publications.

-

How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.

-

Single-crystal X-ray Diffraction. SERC (Carleton).

-

π−π Stacking in Crystal Engineering: Fundamentals and Applications. ACS Publications.

-

Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI.

-

Cambridge Structural Database Analysis of Molecular Complementarity in Cocrystals. Crystal Growth & Design - ACS Publications.

-

Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing.

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press.

-

A part of the crystal packing showing π – π stacking interactions between the pyridine rings (dashed lines). ResearchGate.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

-

The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. PMC - NIH.

-

How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing.

-

Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds. ResearchGate.

-

Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Publishing.

-

Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design - ACS Publications.

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.

-

An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A - ACS Publications.

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.

-

On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. CrystEngComm (RSC Publishing).

-

Pyridine synthesis. Organic Chemistry Portal.

-

Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. Crystal Growth & Design - ACS Publications.

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.

-

π−π Interaction in Pyridine. ResearchGate.

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC - PubMed Central.

-

Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.

-

The Nature and Applications of π–π Interactions: A Perspective. Crystal Growth & Design.

-

Chemical structures of pyridine derivatives. ResearchGate.

-

Cambridge Structural Database. Wikipedia.

Sources

- 1. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides | MDPI [mdpi.com]

- 11. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. acadpubl.eu [acadpubl.eu]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. portlandpress.com [portlandpress.com]

- 20. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]

- 23. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 27. mdpi.com [mdpi.com]

- 28. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

reactivity profile of 2-bromo-N-methylpyridin-3-amine

An In-Depth Technical Guide to the Reactivity Profile of 2-bromo-N-methylpyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern medicinal chemistry. The document elucidates the intricate interplay of the pyridine ring's inherent electronic properties with the directing and activating effects of its bromo and N-methylamino substituents. Core reaction classes, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and reactions involving the amine moiety, are discussed in detail. By grounding mechanistic principles in practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[1]

Introduction: Structural Features and Synthetic Importance

2-bromo-N-methylpyridin-3-amine is a strategically important intermediate in pharmaceutical and agrochemical research.[1] Its value stems from the orthogonal reactivity of its functional groups. The pyridine core is a prevalent motif in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The strategic placement of the substituents on this scaffold dictates its chemical behavior:

-

The Pyridine Nitrogen: As an electronegative heteroatom, it withdraws electron density from the ring, making the carbon atoms electrophilic. This deactivates the ring towards electrophilic aromatic substitution (SEAr) but significantly activates it for nucleophilic attack, especially at the C2 and C4 positions.[2][4]

-

The C2-Bromo Group: This group serves a dual purpose. It is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, most importantly, provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[1][5]

-

The C3-N-methylamino Group: This secondary amine is a strong electron-donating group (+M effect). It activates the pyridine ring, counteracting the deactivating effect of the ring nitrogen. Its position at C3 influences the regioselectivity of certain reactions and the group itself is a site for further functionalization.

This unique combination of features allows for selective and sequential modifications, making it an ideal scaffold for building molecular complexity in drug discovery programs.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | PubChem |

| Molecular Weight | 187.04 g/mol | [6] |

| Appearance | Solid (typical for related compounds) | N/A |

| Melting Point | 88-95 °C (for the related 2-Amino-5-bromo-3-methylpyridine) | [7] |

| SMILES | CNc1cncc(Br)c1 | Inferred |

Electronic Landscape and Reactivity Map

The reactivity of 2-bromo-N-methylpyridin-3-amine is a direct consequence of the electronic interplay between its substituents. The N-methylamino group's electron-donating resonance effect enriches the ring with electron density, particularly at the ortho (C2, C4) and para (C6) positions. Conversely, the bromine atom and the ring nitrogen exert electron-withdrawing inductive effects.

Caption: Electronic influences on 2-bromo-N-methylpyridin-3-amine.

This electronic push-pull system defines three primary centers of reactivity:

-

C2-Br Bond: The most versatile site, susceptible to both Pd-catalyzed cross-coupling and SNAr.

-

N-methylamino Group: Can be derivatized or act as a directing group.

-

C4/C6 Positions: Activated by the amino group, these are the most likely sites for potential electrophilic substitution.

Core Reactivity Class I: Palladium-Catalyzed Cross-Coupling

The C(sp²)–Br bond at the C2 position is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium catalysis. This is the most powerful and widely utilized transformation for this class of compounds.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the bromopyridine with an organoboron reagent. This reaction is fundamental in constructing the core of many kinase inhibitors.[1]

Causality in Experimental Design: The choice of catalyst, ligand, and base is critical. 2-Aminopyridines can pose challenges by coordinating to the palladium center through both the ring nitrogen and the amino group, potentially retarding oxidative addition or subsequent steps.[8] Therefore, bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu groups) are often employed to promote the desired catalytic cycle and prevent catalyst deactivation. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling.

Representative Reaction Conditions: Based on protocols for the analogous 5-bromo-2-methylpyridin-3-amine, a typical Suzuki coupling can be performed with high efficiency.[9][10]

| Component | Example Reagent | Role |

| Bromopyridine | 2-bromo-N-methylpyridin-3-amine | Electrophile |

| Boronic Acid/Ester | Arylboronic Acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyzes C-C bond formation |

| Base | K₃PO₄ or K₂CO₃ | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Solubilizes reagents |

| Temperature | 85-100 °C | Provides activation energy |

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for introducing a new amine functionality at the C2 position, replacing the bromine. It is a cornerstone of modern medicinal chemistry for synthesizing complex amines.

Causality in Experimental Design: Similar to the Suzuki coupling, ligand selection is paramount. Sterically hindered biarylphosphine ligands are typically required. The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LiHMDS often being necessary to deprotonate the amine coupling partner without competing in side reactions. The unprotected N-methylamino group at C3 could potentially compete as a nucleophile, leading to homocoupling products, which necessitates careful optimization of reaction conditions.[8]

Core Reactivity Class II: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C2 position adjacent to the nitrogen, makes the C2-Br bond susceptible to displacement by strong nucleophiles.

Mechanistic Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the electron-poor C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative ring nitrogen, which provides a crucial stabilizing effect. In the second, typically fast step, the bromide leaving group is expelled to restore aromaticity.[11]

Caption: The addition-elimination mechanism of SNAr.

Effective Nucleophiles: Strong nucleophiles are required for this transformation. Common examples include:

-

Thiols/Thiolates: Sulfur nucleophiles are particularly effective for SNAr reactions on halopyridines.[12][13]

-

Alkoxides and Phenoxides: Oxygen-based nucleophiles can displace the bromide, though often requiring heat.

-

Amines: While possible, forcing conditions may be required, and palladium catalysis is often a more efficient method for C-N bond formation.

Core Reactivity Class III: Reactions of the N-methylamino Group

The secondary amine at the C3 position is itself a reactive functional group.

-

Acylation/Sulfonylation: The amine can readily react with acyl chlorides, sulfonyl chlorides, or anhydrides to form the corresponding amides and sulfonamides. This can be used as a protecting group strategy or to introduce new functionality. For instance, converting the amine to an acetamide has been shown to be compatible with subsequent Suzuki coupling reactions in related systems.[9]

-

Alkylation: Further alkylation is possible but can be difficult to control, potentially leading to the formation of tertiary amines and even quaternary ammonium salts.[14][15]

-

Directing Group Effects: The powerful electron-donating nature of the amino group strongly activates the C4 and C6 positions towards electrophilic attack. While electrophilic substitution on the pyridine core is generally difficult[4], this activation may enable reactions like halogenation under specific conditions. The amino group serves as a powerful ortho, para-director.[16][17]

Experimental Protocols

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar bromopyridines and represents a robust starting point for optimization.[9]

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-N-methylpyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is ~0.1 M with respect to the bromopyridine.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 90-95 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol: Nucleophilic Aromatic Substitution with a Thiol

This general protocol is based on the high reactivity of sulfur nucleophiles with 2-halopyridines.[13]

-

Reagent Preparation: To a solution of 2-bromo-N-methylpyridin-3-amine (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the desired thiol (1.1 eq.).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to deprotonate the thiol in situ.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the desired 2-thioether pyridine derivative.

Conclusion

2-bromo-N-methylpyridin-3-amine presents a highly valuable and predictable reactivity profile for synthetic chemists. Its utility is dominated by the C2-Br bond, which serves as a linchpin for sophisticated molecular construction via palladium-catalyzed cross-coupling and, to a lesser extent, nucleophilic aromatic substitution. The C3-N-methylamino group provides electronic activation and an additional site for derivatization, while also directing any potential electrophilic attack to the C4 and C6 positions. A thorough understanding of these reactivity principles is essential for leveraging this scaffold to its full potential in the rapid and efficient synthesis of novel chemical entities for drug discovery and development.

References

-

Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link][9]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link][6]

-

MySkinRecipes. (n.d.). 2-bromo-N-methylpyridin-3-amine. Retrieved from [Link][1]

-

Li, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 8946–8955. [Link][16]

-

Rossi, R. A., et al. (2003). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71–168. [Link][18]

-

Clark, J. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. Retrieved from [Link][14]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2023). Amines as Nucleophiles. Retrieved from [Link][15]

-

Singh, U. P., & Singh, P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 775–799. [Link][2]

-

Pearson Education. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link][17]

-

Chemistry LibreTexts. (2024). Heterocyclic Amines. Retrieved from [Link][4]

-

Mondal, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15301–15322. [Link][3]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link][19]

-

Groves, J. T., & Ahn, J. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 45(10), 1640–1651. [Link][5]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link][12]

-

Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1972–1975. [Link][8]

-

Wang, Z., & Gevorgyan, V. (2018). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 3(11), 15836–15844. [Link][13]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][11]

Sources

- 1. 2-bromo-N-methylpyridin-3-amine [myskinrecipes.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]